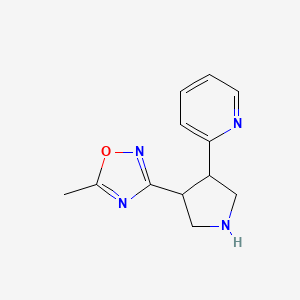

5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

Molekularformel |

C12H14N4O |

|---|---|

Molekulargewicht |

230.27 g/mol |

IUPAC-Name |

5-methyl-3-(4-pyridin-2-ylpyrrolidin-3-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H14N4O/c1-8-15-12(16-17-8)10-7-13-6-9(10)11-4-2-3-5-14-11/h2-5,9-10,13H,6-7H2,1H3 |

InChI-Schlüssel |

SXBBLFRKMLHZFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NO1)C2CNCC2C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine-substituted pyrrolidine with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The structural uniqueness of the target compound lies in its 3-substituent, which incorporates a pyrrolidine ring fused to a pyridine group. Below is a comparative analysis of key analogs:

Table 1: Structural and Substituent Variations in 1,2,4-Oxadiazole Derivatives

Key Observations :

- Methyl at position 5 (shared with ) may reduce steric hindrance compared to bulkier substituents like phenyl or chlorophenyl .

Key Observations :

Biologische Aktivität

5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse sources and recent studies.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole is , with a molecular weight of 270.329 g/mol. The compound features a pyridine ring linked to a pyrrolidine moiety through an oxadiazole framework, which is known for its diverse biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazoles incorporating pyridyl groups. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The presence of specific substituents on the phenyl ring can enhance this activity, suggesting that structural modifications could lead to more potent antibacterial agents.

Table 1: Antibacterial Activity of Related Oxadiazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | K. pneumoniae | 8 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been investigated. Studies indicate that certain compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . The mechanism often involves apoptosis induction through pathways involving p53 expression and caspase activation.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF-7 | 15.63 | Apoptosis via p53 pathway |

| Compound E | U-937 | 10.38 | Induction of apoptosis |

| Compound F | A549 | 0.12 | Caspase activation |

Case Studies

- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their antibacterial activities using the cup-plate diffusion method. The results showed that compounds with pyridyl substituents exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

- Anticancer Screening : Another study focused on the anticancer activity of oxadiazole derivatives against various human cancer cell lines. The findings indicated that structural modifications significantly influenced cytotoxicity, with some compounds showing superior activity compared to established drugs .

Q & A

What are the most effective synthetic routes for 5-methyl-3-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Basic Methodological Answer:

The synthesis of 1,2,4-oxadiazole derivatives typically involves coupling reactions between nitrile oxides and amidoximes. For compounds with pyridinyl-pyrrolidine substituents, a two-step approach is common:

Cyclization : React a nitrile precursor (e.g., 4-(pyridin-2-yl)pyrrolidine-3-carbonitrile) with hydroxylamine to form an amidoxime intermediate.

Oxadiazole Formation : Treat the amidoxime with a carboxylic acid derivative (e.g., acetic anhydride) under reflux in anhydrous solvents like toluene or THF .

Optimization Tips :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while toluene minimizes side reactions .

How can structural discrepancies in NMR data be resolved when characterizing this compound?

Advanced Methodological Answer:

Unexpected NMR peaks may arise from tautomerism or impurities. To resolve these:

Multi-Technique Validation :

- Compare experimental ¹H/¹³C NMR (e.g., δ 2.65 ppm for methyl groups in oxadiazole ) with computational predictions (DFT or Gaussian).

- Use HRMS to confirm molecular ion peaks (e.g., [M+Na]⁺ for mass accuracy <2 ppm ).

X-ray Crystallography : For unambiguous confirmation, refine crystal structures using software like SHELXL (e.g., C–C bond lengths in oxadiazole cores typically range 1.28–1.34 Å ).

What experimental strategies are recommended for evaluating the biological activity of this compound?

Advanced Methodological Answer:

In Vitro Assays :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116 or HeLa), with BAY87-2243 as a positive control for OXPHOS inhibition .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria via microdilution (MIC values <10 µM suggest potency ).

Target Identification :

- Molecular Docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Validate binding poses with MD simulations .

- Enzyme Inhibition : Measure IC₅₀ values for enzymes (e.g., carbonic anhydrase) using fluorometric assays .

How can computational methods complement experimental data in studying this compound’s reactivity?

Advanced Methodological Answer:

DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict spectroscopic properties (e.g., IR vibrations at 1650 cm⁻¹ for C=N bonds ).

- Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

Solvent Effects :

- Use COSMO-RS to model solvent interactions (e.g., logP ~2.1 in octanol-water ).

- Validate with UV-Vis spectroscopy in solvents like DMSO or ethanol .

What are common pitfalls in purifying this compound, and how can they be mitigated?

Basic Methodological Answer:

Purification Challenges :

- Byproduct Formation : Side reactions during cyclization (e.g., open-chain intermediates).

- Hydroscopicity : The hydrochloride salt form may absorb moisture, reducing stability.

Solutions :

- HPLC Purification : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for >98% purity .

- Lyophilization : For hydrochloride salts, freeze-dry under vacuum to prevent degradation .

How can researchers address contradictory bioactivity data across different studies?

Advanced Methodological Answer:

Data Triangulation :

- Cross-reference dose-response curves (e.g., EC₅₀ in one study vs. no activity in another) to identify assay-specific variables (e.g., cell line selection ).

- Validate with orthogonal assays (e.g., Western blotting for protein targets alongside docking results ).

Meta-Analysis :

- Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) or incubation time .

What advanced spectroscopic techniques are critical for characterizing stereochemistry in this compound?

Advanced Methodological Answer:

Chiral Resolution :

- HPLC with Chiral Columns : Use amylose-based phases (e.g., Chiralpak AD-H) to separate enantiomers (retention times ~15–20 min) .

Vibrational Circular Dichroism (VCD) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.